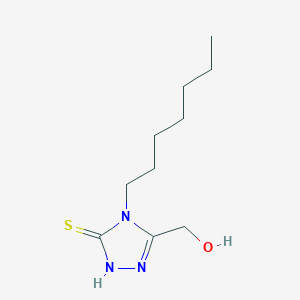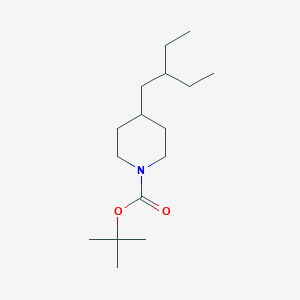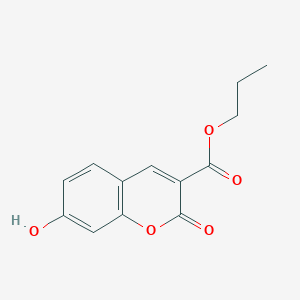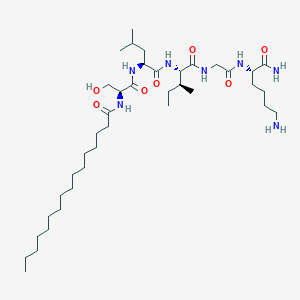![molecular formula C15H23NO2 B12589053 Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate CAS No. 644984-58-7](/img/structure/B12589053.png)
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is a chiral compound with a complex structure that includes an ethyl ester group, a phenylethylamine moiety, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, (S)-3-amino butanoic acid, is protected using a tert-butoxycarbonyl (BOC) group to form (S)-3-(BOC-amino)butanoic acid.
Esterification: The protected amino acid is then esterified with ethanol in the presence of an acid catalyst to form (S)-3-(BOC-amino)butanoic acid ethyl ester.
Amine Introduction: The BOC group is removed under acidic conditions, and the resulting amine is reacted with (1S)-1-phenylethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The phenylethylamine moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Substitution: Common reagents include carbodiimides for amide bond formation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Ethanol and (S)-3-amino butanoic acid.
Substitution: Various amides or peptides depending on the nucleophile used.
Oxidation and Reduction: Corresponding ketones or alcohols.
Scientific Research Applications
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic neurotransmitters, potentially affecting signaling pathways in the nervous system . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-3-(tert-butoxycarbonylamino)butanoate
- Methyl (S)-3-(tert-butoxycarbonylamino)butanoate
- Ethyl (S)-3-amino butanoate
Uniqueness
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is unique due to its combination of a chiral center, a phenylethylamine moiety, and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
644984-58-7 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1 |
InChI Key |
VPNRSRJOHFQVIW-STQMWFEESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)N(C)[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CC(C)N(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
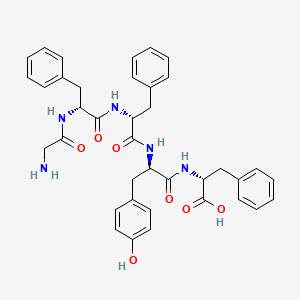
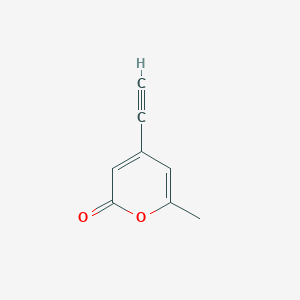
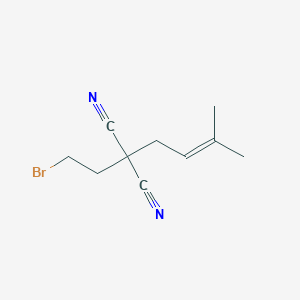
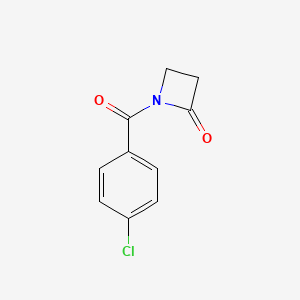
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
